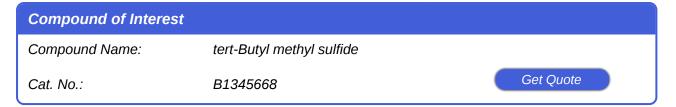


Spectroscopic data of tert-Butyl methyl sulfide

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An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl sulfide (C₅H₁₂S), also known as 2-methyl-2-(methylthio)propane, is an organosulfur compound with the chemical formula (CH₃)₃CSCH₃.[1] As a thioether, its structural elucidation and purity assessment are crucial in various chemical research and development settings. This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl methyl sulfide**, including detailed experimental protocols for data acquisition. The information is intended to assist researchers in identifying and characterizing this compound using standard spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the key spectroscopic data for **tert-butyl methyl sulfide**. All quantitative data are presented in structured tables for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **tert-butyl methyl sulfide** reveals characteristic vibrational modes for its functional groups. The primary absorptions are associated with C-H stretching and bending vibrations.



Frequency (cm ⁻¹)	Assignment	Type of Vibration
~2965	sp³ C-H	Stretching
~1470	С-Н	Bending (asymmetric)
~1365	С-Н	Bending (symmetric, t-butyl)
~1220	С-Н	Bending
~650-750	C-S	Stretching

Note: The C-S stretching vibration is often weak and can be difficult to assign definitively from the fingerprint region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of **tert-butyl methyl sulfide**, showing two distinct proton environments and three unique carbon environments.

¹H NMR Data

The ¹H NMR spectrum is characterized by two singlets, corresponding to the methyl and tertbutyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.0 - 2.1	Singlet	3H	S-CH₃ (Methyl protons)
~1.3 - 1.4	Singlet	9Н	C(CH₃)₃ (tert-Butyl protons)

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows three signals corresponding to the different carbon environments in the molecule.



Chemical Shift (δ, ppm)	Assignment
~43.0	C(CH₃)₃ (Quaternary carbon)
~31.0	C(CH₃)₃ (tert-Butyl methyl carbons)
~14.0	S-CH₃ (S-methyl carbon)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **tert-butyl methyl sulfide** is typically acquired using electron ionization (EI).

m/z	Relative Abundance (%)	Assignment
104	~20	[M] ⁺ (Molecular Ion)
89	~15	[M - CH ₃] ⁺
57	100	[C(CH₃)₃] ⁺ (tert-Butyl cation, base peak)
41	~40	[C ₃ H ₅] ⁺

Note: Data is compiled from publicly available spectral databases.[1][3] Relative abundances are approximate and can vary with instrumentation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as general guidelines and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)

This protocol is suitable for acquiring the IR spectrum of a pure liquid sample like **tert-butyl methyl sulfide**.[4][5]



- Sample Preparation: Ensure the liquid sample is free of water.
- Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[4]
 [6] If necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone and allow them to dry completely.[4][5]
- Film Creation: Using a Pasteur pipet, place one to two drops of **tert-butyl methyl sulfide** onto the surface of one salt plate.[4][7]
- Assembly: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[6]
- Data Acquisition:
 - Place the assembled plates into the sample holder of the FT-IR spectrometer.[4]
 - First, run a background scan to account for atmospheric H₂O and CO₂.
 - Run the sample scan to obtain the infrared spectrum.
- Post-Analysis: Clean the salt plates thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and return them to the desiccator.

An alternative is to use an FT-IR spectrometer with an Attenuated Total Reflection (ATR) accessory, which requires only placing a drop of the liquid directly onto the ATR crystal.[8]

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of an organic liquid.

- Sample Preparation:
 - o In a clean NMR tube, dissolve approximately 5-20 mg of **tert-butyl methyl sulfide** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not serve as the reference.



- Cap the tube and gently invert it several times to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity and resolution.
 - For ¹³C NMR, tune and match the probe to the correct frequency.[10]
- ¹H NMR Data Acquisition:
 - Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay).
 - Acquire the Free Induction Decay (FID) data over a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Data Acquisition:
 - Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[9]
 - Set the number of scans (typically higher than for ¹H NMR due to the low natural abundance of ¹³C) and a suitable relaxation delay (e.g., 1-2 seconds for qualitative spectra).[9][11]
 - Acquire the FID data.
- Data Processing:
 - Apply a Fourier transform to the acquired FID to generate the spectrum.
 - Phase the spectrum and perform baseline correction.[9]
 - Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H) or the TMS peak (0.00 ppm).[12]



• For ¹H NMR, integrate the signals to determine the relative ratios of protons.

Mass Spectrometry Protocol (GC-MS)

For a volatile liquid like **tert-butyl methyl sulfide**, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analysis.[13]

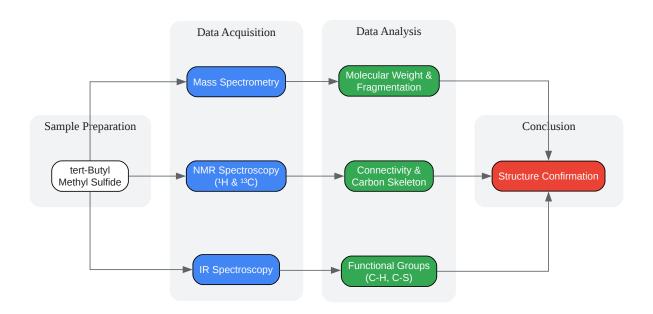
- Sample Preparation: Prepare a dilute solution of tert-butyl methyl sulfide in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC-MS Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250°C) to ensure elution of the compound.[14][15]
 - Set the carrier gas (usually Helium) flow rate.[14]
 - Set the MS parameters, including the ionization mode (typically Electron Impact, EI, at 70 eV), mass scan range (e.g., 35-450 m/z), and ion source temperature (e.g., 230-250°C).
 [14][15]
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the prepared sample into the GC inlet.
 - The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
 - The mass spectrometer will record the mass spectra of the eluting compounds.
- Data Analysis:
 - Identify the peak corresponding to tert-butyl methyl sulfide in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with that peak to identify the molecular ion and characteristic fragment ions.



• Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[14]

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of a compound like **tert-butyl methyl sulfide** using multiple spectroscopic techniques can be visualized as a sequential and complementary process. Each technique provides a unique piece of the structural puzzle, leading to a confident final identification.



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Caption: Workflow for structural elucidation.

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